molecular formula C11H8N4 B8321701 4-(Pyridin-3-ylamino)picolinonitrile

4-(Pyridin-3-ylamino)picolinonitrile

Cat. No. B8321701
M. Wt: 196.21 g/mol
InChI Key: XCJGQMMLIIOAEK-UHFFFAOYSA-N
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Patent
US08598345B2

Procedure details

4-Chloro-2-pyridinecarbonitrile (1 g, 7 mmol, 1 eq), 3-aminopyridine (0.815 mg, 8.66 mmol, 1.20 eq), Cs2CO3 (3.29 g, 10.1 mmol, 1.40 eq), Pd2(dba)3 (332 mg, 0.577 mmol, 0.0800 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (501 mg, 0.866 mmol, 0.120 eq) and dioxane (18 mL) were added to a microwave vial. The vial was purged with argon, capped and heated at 100° C. for 18 h. After cooling the reaction was filtered over a plug of celite and the plug was washed with 5% MeOH/CH2Cl2. The solvents were removed in vacuo and the crude mixture was purified by flash chromatography on silica gel afforded 1.374 g (97%) of the title compound as an orange solid: 1H NMR (400 MHz, CDCl3) δ1H NMR (400 MHz, DMSO-d6) δ 9.42 (s, 1H), 8.49 (d, J=2.6 Hz, 1H), 8.34-8.31 (m, 2H), 7.73 (dq, J=1.3, 8.2 Hz, 1H), 7.43-7.40 (m, 1H), 7.39 (d, J=2.3 Hz, 1H), 7.13 (dd, J=2.4, 5.9 Hz, 1H); ES-MS [M+1]+:197.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.815 mg
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
332 mg
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=1.[NH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+].C1(P(C2C=CC=CC=2)C2C3OC4C(=CC=CC=4P(C4C=CC=CC=4)C4C=CC=CC=4)C(C)(C)C=3C=CC=2)C=CC=CC=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]([NH:10][C:2]2[CH:7]=[CH:6][N:5]=[C:4]([C:8]#[N:9])[CH:3]=2)[CH:12]=1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C#N
Name
Quantity
0.815 mg
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
3.29 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
501 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=2C(C3=CC=CC(=C3OC12)P(C1=CC=CC=C1)C1=CC=CC=C1)(C)C)C1=CC=CC=C1
Name
Quantity
332 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was purged with argon
CUSTOM
Type
CUSTOM
Details
capped
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
FILTRATION
Type
FILTRATION
Details
was filtered over a plug of celite
WASH
Type
WASH
Details
the plug was washed with 5% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)NC1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.374 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.